2-(bromomethyl)-6-fluorospiro[3.3]heptane
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Overview
Description
2-(bromomethyl)-6-fluorospiro[33]heptane is a spirocyclic compound characterized by a unique structure where a bromomethyl group and a fluorine atom are attached to a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-fluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with bromine and fluorine sources under controlled conditions. One common method involves the bromination of a spiro[3.3]heptane derivative followed by fluorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination step .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-6-fluorospiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new spirocyclic derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Reaction conditions typically involve temperatures ranging from -78°C to room temperature, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted spiro[3.3]heptane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(bromomethyl)-6-fluorospiro[3.3]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-6-fluorospiro[3.3]heptane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
6-(bromomethyl)-2,2-difluorospiro[3.3]heptane: Similar in structure but with two fluorine atoms, offering different reactivity and stability profiles.
2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane: Contains an additional methyl group, which can affect its chemical behavior and applications.
Uniqueness
2-(bromomethyl)-6-fluorospiro[3.3]heptane is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate for the synthesis of various functionalized spirocyclic compounds .
Properties
CAS No. |
2715119-84-7 |
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Molecular Formula |
C8H12BrF |
Molecular Weight |
207.08 g/mol |
IUPAC Name |
6-(bromomethyl)-2-fluorospiro[3.3]heptane |
InChI |
InChI=1S/C8H12BrF/c9-5-6-1-8(2-6)3-7(10)4-8/h6-7H,1-5H2 |
InChI Key |
KDLZKDBGKLEYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)CBr |
Purity |
95 |
Origin of Product |
United States |
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